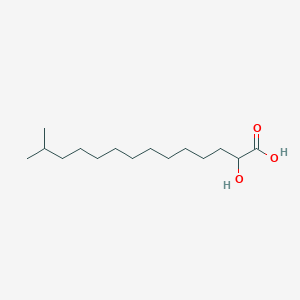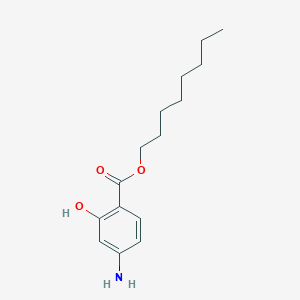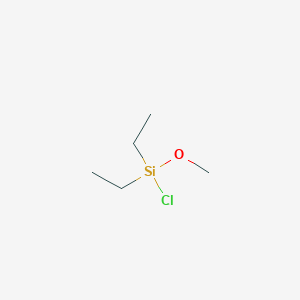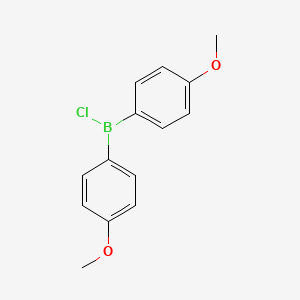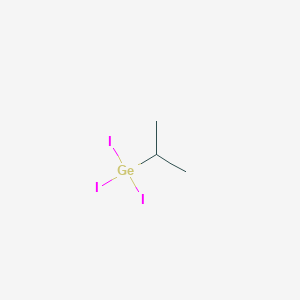
Germane, triiodoisopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, triiodoisopropyl- is a chemical compound with the molecular formula C3H7GeI3 It is a derivative of germane, where three iodine atoms are bonded to an isopropyl group attached to germanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Germane, triiodoisopropyl- typically involves the reaction of germanium tetrachloride with isopropyl iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the triiodoisopropyl derivative. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Germane, triiodoisopropyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Germane, triiodoisopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent germane or other reduced forms.
Substitution: The iodine atoms in Germane, triiodoisopropyl- can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include germanium dioxide, substituted germane derivatives, and various halogenated compounds.
Applications De Recherche Scientifique
Germane, triiodoisopropyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving germanium.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the semiconductor industry for the production of germanium-based materials and devices.
Mécanisme D'action
The mechanism of action of Germane, triiodoisopropyl- involves its interaction with molecular targets through its iodine and germanium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include electron transfer, coordination with metal centers, and formation of covalent bonds with organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, less reactive than Germane, triiodoisopropyl-.
Germanium Tetrachloride (GeCl4): A precursor in the synthesis of various germanium compounds.
Triiodogermane (GeI3H): Similar in structure but lacks the isopropyl group.
Uniqueness
Germane, triiodoisopropyl- is unique due to the presence of the isopropyl group and three iodine atoms, which confer distinct reactivity and properties compared to other germanium compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
21342-26-7 |
|---|---|
Formule moléculaire |
C3H7GeI3 |
Poids moléculaire |
496.43 g/mol |
Nom IUPAC |
triiodo(propan-2-yl)germane |
InChI |
InChI=1S/C3H7GeI3/c1-3(2)4(5,6)7/h3H,1-2H3 |
Clé InChI |
NGJAVJAZGBKOBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Ge](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


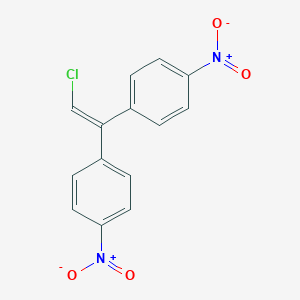
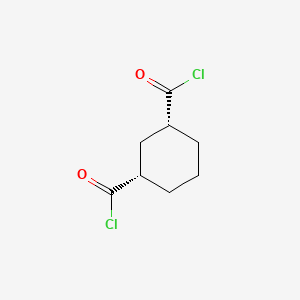
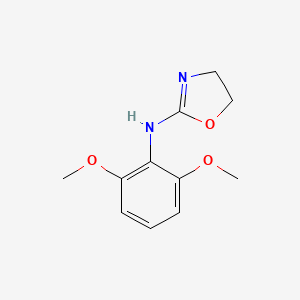

![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
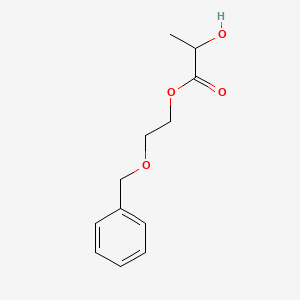
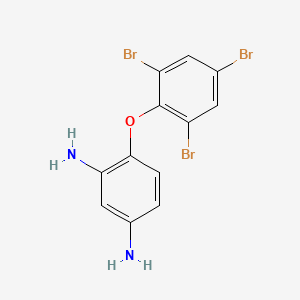
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
